N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-13-5-4-12(17-13)14(20)16-10-7-15-18(8-10)9-11-3-1-2-6-21-11/h7-8,11-12H,1-6,9H2,(H,16,20)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKYZUZLGMBVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Oxane Moiety: The oxane moiety can be introduced via a nucleophilic substitution reaction, where an appropriate oxane derivative reacts with the pyrazole intermediate.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the pyrazole-oxane intermediate with the pyrrolidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used to study biological processes, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules, enabling comparisons based on substituent effects, physicochemical properties, and biological activity.
2.1. Pyrazole-Pyrrolidinone Derivatives
(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide (CAS 1820569-87-6) is a close analogue differing in two key aspects:
- Substituents : The N1 position of the pyrazole is methylated instead of bearing an oxane-methyl group.
- Stereochemistry: The compound exhibits defined (2R,3R) stereochemistry, which may influence target binding specificity compared to the non-chiral oxane-methyl derivative.
2.2. 1,3,4-Thiadiazole-Pyrazole Hybrids
1,3,4-Thiadiazole derivatives synthesized in Monatshefte für Chemie (2022) share the pyrazole core but replace the pyrrolidinone-carboxamide with a thiadiazole ring. Key distinctions include:
- Heterocycle Effects : Thiadiazoles are more electron-deficient, enhancing interactions with microbial enzymes.
- Bioactivity : Four thiadiazole derivatives exhibited superior antimicrobial activity against E. coli, B. mycoides, and C. albicans compared to carboxamide analogues, suggesting thiadiazole’s role in targeting microbial pathways .
2.3. SHELX-Refined Analogues
For example, SHELXL’s robust refinement of torsional angles in heterocycles ensures accurate modeling of substituent conformations, which is vital for comparing steric effects between oxane-methyl and methyl groups .
Research Findings and Implications
- Lipophilicity vs.
- Antimicrobial Potential: While thiadiazole derivatives show promising activity, the pyrrolidinone-carboxamide motif may favor different biological targets (e.g., proteases or kinases over microbial enzymes) .
Biological Activity
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide is a compound with potential therapeutic applications, particularly in oncology and antimicrobial therapies. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a pyrazole ring, an oxan moiety, and a pyrrolidine core, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. In particular, compounds derived from this scaffold have shown promising results against various cancer cell lines.
Case Study: A549 Lung Adenocarcinoma Model
In a study assessing the anticancer effects of related compounds, several derivatives were tested against A549 human lung adenocarcinoma cells. The results indicated:
- Cytotoxicity : Compounds exhibited a structure-dependent cytotoxic effect. For instance, one derivative reduced A549 cell viability to 66% at a concentration of 100 µM, compared to standard chemotherapeutic agents like cisplatin .
- Selectivity : Some derivatives displayed lower toxicity towards non-cancerous human small airway epithelial cells (HSAEC-1 KT), suggesting potential for selective anticancer activity .
Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives
| Compound ID | Cell Line | Viability (%) | Cytotoxicity Level |
|---|---|---|---|
| Compound 15 | A549 | 66 | Moderate |
| Compound 21 | A549 | 50 | High |
| Compound 18 | HSAEC-1 KT | 85 | Low |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against multidrug-resistant pathogens.
Pathogen Testing
In vitro studies have shown that certain derivatives possess significant antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli:
- Resistance Profiles : The compounds were effective against strains resistant to common antibiotics like linezolid and vancomycin .
- Mechanism of Action : It is hypothesized that the oxopyrrolidine structure enhances membrane permeability in bacterial cells, leading to increased susceptibility to these compounds .
Table 2: Antimicrobial Activity Against Multidrug-resistant Strains
| Compound ID | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 18 | Staphylococcus aureus | 0.5 µg/mL |
| Compound 21 | Escherichia coli | 1.0 µg/mL |
| Compound 22 | Klebsiella pneumoniae | 0.25 µg/mL |
Q & A
Q. Key Optimization Parameters :
Q. Example Protocol :
How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
Basic Research Question
Methodological Answer:
¹H/¹³C NMR :
- Pyrazole protons : Sharp singlet at δ 7.8–8.2 ppm for the pyrazole C-H .
- Oxan (tetrahydropyran) protons : Multiplet signals between δ 3.4–4.0 ppm for the methylene group adjacent to oxygen .
- Pyrrolidone carbonyl : Carbon signal at ~175–180 ppm in ¹³C NMR .
IR Spectroscopy :
- Strong absorption at ~1650–1700 cm⁻¹ for the amide (C=O) and pyrrolidone carbonyl .
- Peaks at ~2850–3000 cm⁻¹ for C-H stretching in the oxan ring .
Validation : Compare experimental data with computational predictions (e.g., DFT calculations) .
What strategies resolve contradictions in reaction yields during scale-up synthesis?
Advanced Research Question
Methodological Answer:
Discrepancies in yields often arise from:
Incomplete Alkylation : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry (1.1–1.2 eq alkylating agent) .
Byproduct Formation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap excess reagents .
Purification Challenges : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures .
Case Study : A 15% yield drop during cyclization was resolved by pre-drying solvents (acetic acid) to avoid hydrolysis .
How can computational modeling predict the bioactivity of this compound?
Advanced Research Question
Methodological Answer:
Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., microbial enzymes) based on structural analogs with known activity .
QSAR Studies : Correlate electronic descriptors (HOMO/LUMO energies) with antimicrobial activity data from related 5-oxopyrrolidine derivatives .
ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Example Finding : Docking scores for analogous compounds showed strong affinity (<-8 kcal/mol) toward bacterial DNA gyrase .
What experimental designs are suitable for structure-activity relationship (SAR) studies?
Advanced Research Question
Methodological Answer:
Analog Synthesis : Modify substituents on the oxan ring or pyrazole moiety (e.g., halogenation, methylation) .
Biological Assays :
- Antimicrobial Activity : Broth microdilution (MIC values against S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays for target enzymes (e.g., HIV protease) .
Data Analysis :
- Use PCA (Principal Component Analysis) to identify critical structural features influencing activity .
SAR Insight : Methylation at the pyrazole N1 position in analogs increased hydrophobicity, enhancing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
